

In-Silico Docking Performance of Piperidine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *2-(Aminomethyl)piperidine*

Cat. No.: *B033004*

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This guide provides a comparative analysis of in-silico docking studies of various piperidine derivatives against different biological targets. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the binding affinities and interaction patterns of these compounds, supported by experimental data from computational studies.

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative data from various in-silico docking studies on piperidine derivatives. This allows for a comparative view of their binding affinities against different biological targets.

Compound/Analog	Target Enzyme	Docking Score (kcal/mol)	Key Interactions
3-(5-{{4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075)	Cancer Osaka Thyroid (COT) Kinase	-14.860	H-bonding with GLY 210, GLU 208, ASP 270, and GLU 220; Pi-Pi stacking with TRP 132 and ARG 146.
(4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone (MPMPM) and its derivatives	SARS-CoV-2 Main Protease (Mpro)	-11.4 (for a validated redocked ligand)	Specific scores for derivatives not detailed, but interactions are with the substrate-binding site between domains I & II.[1]
Piperine	Cyclooxygenase-1 (COX-1)	-9.06	Hydrogen bonds and hydrophobic interactions.
Piperine	Cyclooxygenase-2 (COX-2)	-8.77	Hydrophobic interactions.[2]
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide	Acetylcholinesterase (AChE)	-9.68	π-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337.[3]
Furan-pyrazole piperidine derivatives	Akt1	Not explicitly stated, but QSAR models were developed based on IC50 values.	The study focused on QSAR modeling rather than individual docking scores.[4]

Experimental Protocols

The methodologies for in-silico docking studies are crucial for the reproducibility and reliability of the results. Below is a generalized experimental protocol based on the cited studies.[1][3][5]

Receptor (Protein) Preparation

The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[1] The preparation process involves:

- Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any extra chains not involved in the binding site are removed.[1]
- Addition of hydrogen atoms: Hydrogen atoms are added to the protein structure to correctly represent the protonation states at a physiological pH.
- Charge assignment: Appropriate charges are assigned to the amino acid residues.
- Energy minimization: The protein structure is energy-minimized to relieve any steric clashes and achieve a more stable conformation.

Ligand Preparation

The 2D structures of the piperidine derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligand preparation includes:

- Geometry optimization: The 3D structure of the ligand is optimized to find its lowest energy conformation.
- Charge assignment: Partial charges are assigned to the atoms of the ligand. Gasteiger partial charges are commonly used.[6]
- Defining rotatable bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.

Docking Simulation

A molecular docking software is used to perform the simulation. Common software includes AutoDock, Glide, and MOE.[1][5][7]

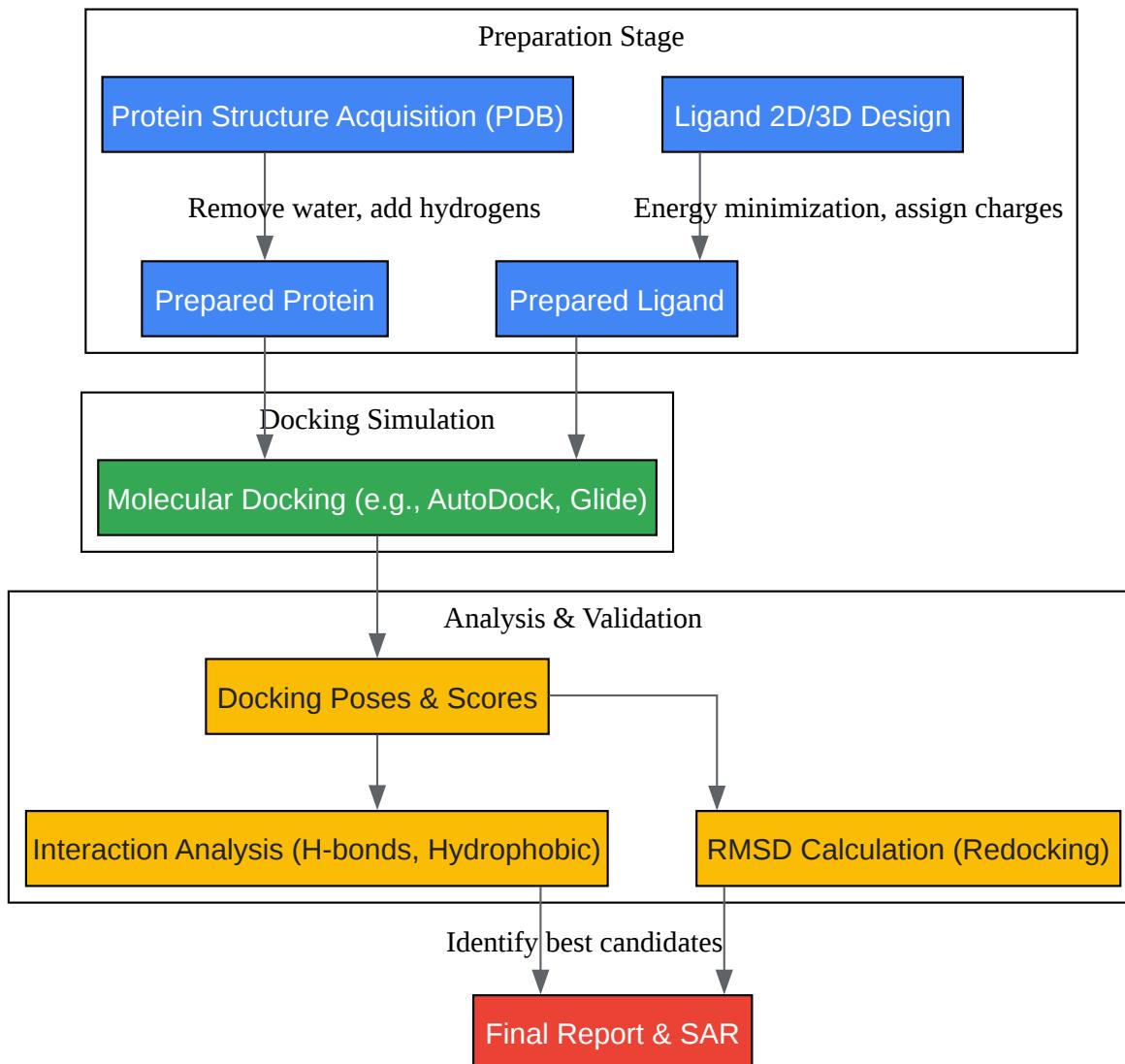
- Grid box generation: A grid box is defined around the active site of the protein. This grid box specifies the search space for the ligand binding. The dimensions are typically set to encompass the entire binding pocket.[5]
- Docking algorithm: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box. Algorithms like the Lamarckian Genetic Algorithm are often employed.[2]
- Scoring function: A scoring function is used to estimate the binding affinity for each generated pose. The result is typically a docking score or binding energy, often expressed in kcal/mol.

Analysis of Results

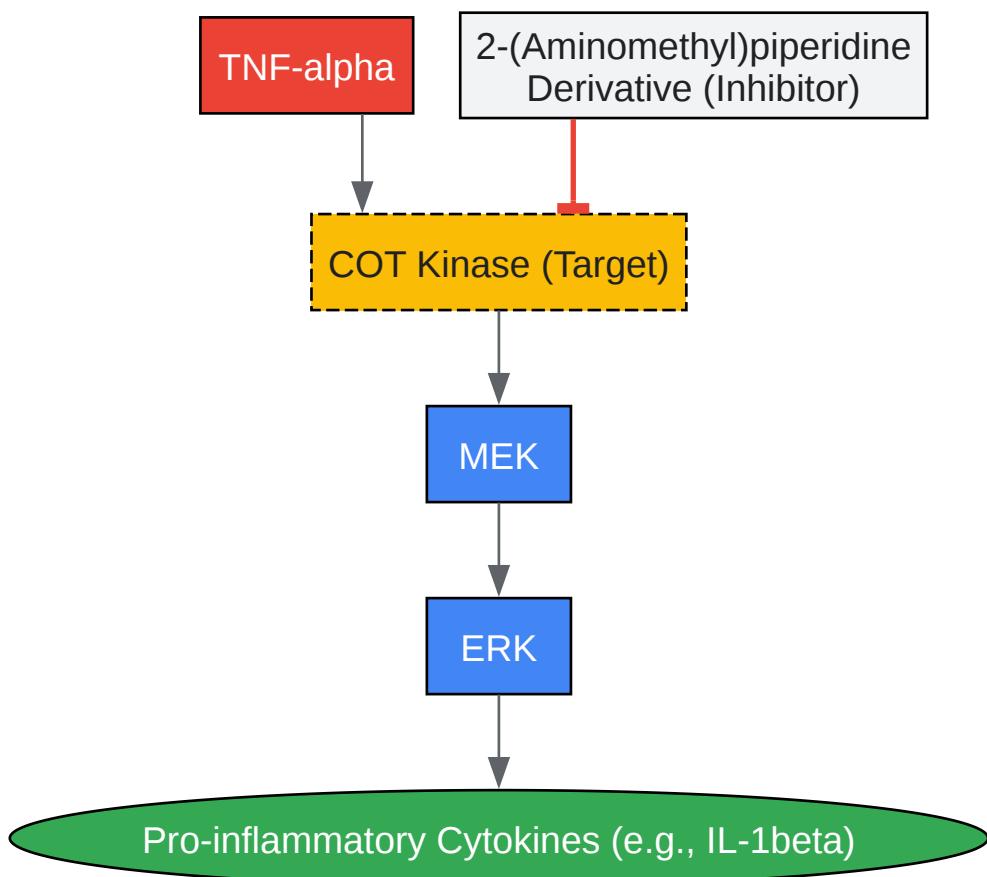
The docking results are analyzed to identify the best-ranked pose, which is usually the one with the lowest docking score. The analysis involves:

- Visualization: The binding interactions, such as hydrogen bonds, hydrophobic interactions, and π - π stacking, between the ligand and the amino acid residues of the protein's active site are visualized.[3]
- Validation: The docking protocol is often validated by redocking a co-crystallized ligand into the protein's active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.[1]

Mandatory Visualization

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Caption: A generalized workflow for in-silico molecular docking studies.



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Caption: Hypothetical signaling pathway showing the inhibition of COT Kinase.

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